N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide
Description
The compound N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide features a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group and a 4-methylpiperazine-linked acetamide moiety.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2S/c1-22-5-7-23(8-6-22)18(26)17(25)20-16-14-10-27-11-15(14)21-24(16)13-4-2-3-12(19)9-13/h2-4,9H,5-8,10-11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOCCQYDELVJIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the 3-chlorophenyl group and the 4-methylpiperazin-1-yl group. The final step involves the formation of the oxoacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups.
Scientific Research Applications
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its biological activity makes it a candidate for studying cellular processes and interactions, particularly in the context of drug discovery and development.
Medicine: The compound’s potential therapeutic properties may be explored for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural Analog: 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
This analog (hereafter Compound I ) shares critical features with the target compound, including a pyrazole-derived core and an acetamide side chain. Key differences lie in substituents and conformational flexibility:
Structural and Conformational Differences
Broader Context: Pyrazole- and Acetamide-Containing Derivatives
Pyrazole-acetamide hybrids are explored for diverse applications:
Biological Activity
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide is a complex organic compound that belongs to the thieno[3,4-c]pyrazole class. This compound has attracted attention due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core with a chlorophenyl group and a piperazine moiety. Its molecular formula is with a molecular weight of approximately 375.89 g/mol. The presence of the thieno[3,4-c]pyrazole scaffold is notable for its versatility in interacting with various biological targets.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of thieno[3,4-c]pyrazole derivatives. For instance, studies indicate that compounds with similar structures exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
| Compound | Target Bacteria | Activity |
|---|---|---|
| N-[2-(3-chlorophenyl)-thieno[3,4-c]pyrazole] | S. aureus | Potent |
| N-[2-(3-chlorophenyl)-thieno[3,4-c]pyrazole] | B. subtilis | Potent |
| N-[2-(3-chlorophenyl)-thieno[3,4-c]pyrazole] | E. coli | Moderate |
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. The compound demonstrated inhibitory effects on several cancer cell lines including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The structure-activity relationship (SAR) studies suggest that modifications in the substituents significantly influence the anticancer efficacy .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cellular processes such as proliferation and apoptosis. Potential mechanisms include:
- Inhibition of Enzymatic Activity : The presence of the thieno[3,4-c]pyrazole core may inhibit key enzymes involved in cancer progression.
- Disruption of Cell Cycle : Compounds in this class often induce cell cycle arrest in cancer cells.
Case Studies
- Antimicrobial Study : A study conducted on several thieno[3,4-c]pyrazole derivatives revealed that those with halogen substitutions exhibited enhanced antibacterial properties compared to their non-halogenated counterparts .
- Anticancer Evaluation : In vitro testing showed that modifications at the 4-position of the pyrazole ring could enhance cytotoxicity against A549 lung cancer cells significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
